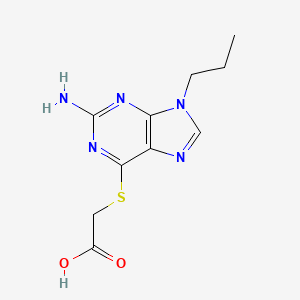![molecular formula C21H22N2O B12941986 1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]- CAS No. 242487-86-1](/img/structure/B12941986.png)
1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol is an organic compound with the molecular formula C21H24N2O It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a penta-1,4-diyn-3-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 1,4-dibromo-2-butyne.
Reaction Conditions: The key reaction involves the coupling of 4-(dimethylamino)benzaldehyde with 1,4-dibromo-2-butyne under basic conditions, often using a palladium catalyst to facilitate the coupling reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding dihydro derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学研究应用
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol involves its interaction with molecular targets and pathways within cells. The compound’s dimethylamino groups can interact with biological macromolecules, leading to various biochemical effects. These interactions can modulate cellular processes, such as enzyme activity and signal transduction pathways, contributing to its observed biological activities.
相似化合物的比较
Similar Compounds
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-dien-3-one: This compound has a similar structure but with a dienone backbone instead of a diyn-3-ol.
Bis(4-(dimethylamino)phenyl)methane: This compound lacks the penta-1,4-diyn-3-ol backbone but shares the dimethylamino phenyl groups.
Methanone, bis(4-(dimethylamino)phenyl)-: Similar in structure but with a methanone group instead of the diyn-3-ol backbone.
Uniqueness
1,5-bis(4-(dimethylamino)phenyl)penta-1,4-diyn-3-ol is unique due to its diyn-3-ol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
242487-86-1 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC 名称 |
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-diyn-3-ol |
InChI |
InChI=1S/C21H22N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-8,11-14,21,24H,1-4H3 |
InChI 键 |
VBDMIBVSWWSKNA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C#CC(C#CC2=CC=C(C=C2)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



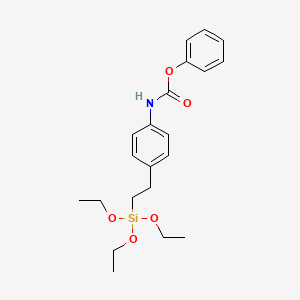
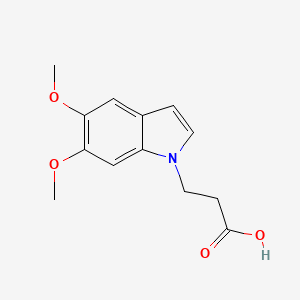
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
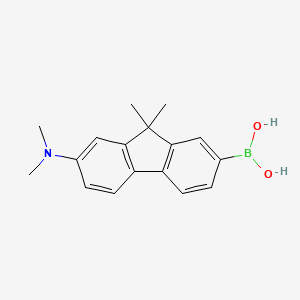
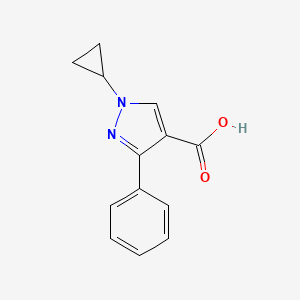
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
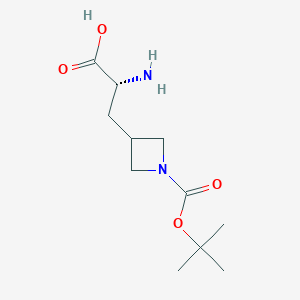


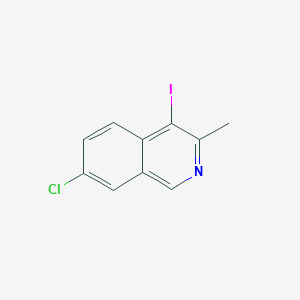
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)
